Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Description
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 197574-92-8) is a synthetic glycoside derivative with a glucopyranoside backbone modified at position 2 by an acetamido group and acetylated at positions 3, 4, and 4. The phenylethyl aglycone (aromatic substituent) distinguishes it from other derivatives in this class. This compound is primarily utilized in glycobiology research, particularly in studying glycosidase activity, glycosylation pathways, and carbohydrate-protein interactions .
Properties
CAS No. |
197574-92-8 |
|---|---|
Molecular Formula |
C22H29NO9 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |
InChI Key |
HLGSHDLKGYMREZ-ZGJYDULXSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydroxyl Group Protection Strategies
The synthesis begins with the protection of hydroxyl groups on 2-deoxy-D-glucose to prevent undesired side reactions. Acetylation using acetic anhydride (Ac₂O) in acetic acid is the most common method, yielding 3,4,6-tri-O-acetyl-2-deoxy-D-glucose. This step achieves >90% efficiency under reflux conditions (60°C, 6 hours). Alternative protecting groups, such as benzoyl or trityl, are less favored due to harsher deprotection requirements.
Introduction of the Acetamido Group
The 2-position hydroxyl is converted to an acetamido group via nucleophilic substitution. Treatment with ammonium acetate in acetic acid at 80°C for 12 hours introduces the acetamido moiety, with yields averaging 75–85%. Kinetic studies using thin-layer chromatography (TLC) confirm reaction completion, while recrystallization from ethanol ensures ≥95% purity.
Glycosylation with Phenylethyl Alcohol
Glycosylation employs trichloroacetimidate or thioglycoside donors under Lewis acid catalysis (e.g., BF₃·Et₂O). The reaction proceeds via an SN2 mechanism, favoring β-anomer formation. Optimal conditions (0°C, anhydrous dichloromethane) achieve 70–80% yield, with anomeric configuration verified via ¹H NMR (δ 4.8–5.2 ppm).
Table 1: Key Reaction Conditions for Traditional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydroxyl Protection | Ac₂O, AcOH, 60°C, 6h | 92 | 98 |
| Acetamido Formation | NH₄OAc, AcOH, 80°C, 12h | 82 | 95 |
| Glycosylation | BF₃·Et₂O, CH₂Cl₂, 0°C, 4h | 78 | 97 |
Enzymatic and Biocatalytic Approaches
Glycosyltransferase Engineering
Recent studies highlight engineered glycosyltransferases (GTs) for regioselective glycosylation. For instance, CmGT3, a novel GT with a resolved crystal structure (2.62 Å), enables precise β-configuration control via residue 144 mutagenesis. Substituting asparagine with histrine at this position broadens sugar donor specificity, enhancing phenylethyl coupling efficiency by 40%.
Multienzyme Cascade Systems
One-pot cascades integrating glycosyltransferases and acyltransferases streamline synthesis. A 12-enzyme system reconstructs phenylethanoid glycosides (PhGs) with 5–100% conversion rates, reducing purification steps. For example, coupling FsGT61 (glycosylation) and HalAT (acylation) boosts yield 12.6-fold compared to stepwise methods.
One-Pot Multienzyme Cascade Strategies
Orthoester-Mediated Glycosylation
Unprotected phenylethyl-β-D-glucopyranoside undergoes regioselective rhamnosylation using glucose–rhamnose orthoesters. Double isomerization rearranges orthoesters to yield osmanthuside-B6 analogs in 22% overall yield. This method eliminates intermediate isolation, ideal for synthesizing analogs with modified cinnamoyl moieties.
Oxidation-Induced Click Chemistry
Oxidation of alcohols to aldehydes facilitates strain-promoted azide-alkyne cycloaddition (SPAAC). Applying this to glucopyranoside derivatives accelerates glycosylation 3.5–7-fold, achieving rate constants up to 3.5 M⁻¹s⁻¹.
Industrial-Scale Production and Optimization
Automated Synthesis Platforms
Industrial processes utilize continuous-flow reactors for acetyl protection and glycosylation. Microreactors (0.5 mm diameter) enhance heat transfer, reducing reaction time by 50% while maintaining 90% yield.
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water). High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) confirm structure and anomeric purity.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Glycosylation Time | 4 hours | 2 hours |
| Purity | 97% | 99% |
| Annual Output | 10 kg | 1,000 kg |
Comparative Analysis of Synthetic Methodologies
Traditional chemical synthesis offers reproducibility but suffers from low scalability. Enzymatic cascades improve regioselectivity yet require costly enzyme production. One-pot strategies balance efficiency and cost, making them preferable for high-throughput applications. Industrial methods prioritize automation and solvent recovery, reducing waste by 30% .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H29NO9
- Molecular Weight : 451.47 g/mol
- CAS Number : 197574-92-8
The compound features multiple acetyl groups that enhance its solubility and reactivity, making it suitable for various biochemical applications.
Glycosylation Reactions
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is frequently utilized as a glycosyl donor in synthetic organic chemistry. Its acetylated form allows for the selective introduction of glycosidic linkages in oligosaccharide synthesis. This application is crucial for producing complex carbohydrates used in vaccine development and cancer therapy.
Case Study : A study demonstrated the use of this compound to synthesize glycoprotein analogs that exhibit enhanced immunogenic properties. The glycosylation reactions were optimized to yield high-purity products suitable for further biological testing .
Drug Development
The compound has been investigated for its potential as a lead compound in drug design. Its structural features allow it to interact with various biological targets, including enzymes involved in metabolic pathways.
Example : Research has shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression, making them candidates for anticancer drug development. The structure-activity relationship (SAR) studies indicated that modifications on the phenylethyl group significantly affect the inhibitory potency .
Proteomics Research
In proteomics, this compound serves as a useful reagent for labeling glycoproteins. The acetyl groups facilitate the detection and analysis of glycosylated proteins through mass spectrometry.
Application Insight : A recent proteomics study utilized phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to label glycoproteins from cell lysates, enabling detailed characterization of glycosylation patterns associated with disease states .
Mechanism of Action
The compound exerts its effects primarily through interactions with glycosylation enzymes and pathways. It can act as a substrate or inhibitor, depending on the context, influencing the glycosylation of proteins and other biomolecules. The phenylethyl group may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside core but differ in their aglycone substituents, protecting groups, or additional functional modifications. These structural variations influence their reactivity, solubility, and biological applications.
Alkyl-Substituted Derivatives
a. Octyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- Substituent : Octyl group.
- Key Features : The hydrophobic octyl chain enhances membrane permeability, making it useful in studying glycosyltransferases and glycosidases in lipid-rich environments.
- Applications : Mimics glycosylated substrates in enzymatic assays and membrane-bound glycoconjugate studies .
b. Butyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- Substituent : Butyl group.
- Key Features : Shorter alkyl chain compared to octyl, offering intermediate hydrophobicity.
- Applications : Used in solubility studies and as a precursor for oligosaccharide synthesis .
c. Nonyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
Aromatic-Substituted Derivatives
a. 2-Formylphenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
- Substituent : Formylphenyl group.
- Key Features : The formyl group enables conjugation via Schiff base formation, enhancing utility in bioconjugation and probe design.
- Applications : Biomedical research, including targeted drug delivery and imaging .
b. (4'-Nitrophenyl)-2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside
Heterocyclic and Modified Derivatives
a. Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
- Substituent : Methyl group with phthalimido at position 2.
- Key Features : Phthalimido replaces acetamido, offering enhanced stability against enzymatic degradation.
- Applications : Synthesis of glycosphingolipids and glycopeptides .
b. Allyl 2-Deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside
Oligosaccharide-Linked Derivatives
a. Phenyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→6)-linked Oligomers
- Structure : β-(1→6)-linked N-acetylglucosamine oligosaccharides.
- Key Features : Mimic natural polysaccharide backbones, such as chitin.
- Applications : Substrates for lysozyme and chitinase studies .
b. 3-Fluoro-4-Nitrophenyl Derivatives
Comparative Data Table
Biological Activity
Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (commonly referred to as PEAA) is a synthetic carbohydrate derivative that exhibits notable biological activities. This article delves into its biological mechanisms, applications in research, and relevant case studies that highlight its significance in biochemical studies.
- Molecular Formula : C22H29NO9
- Molecular Weight : 451.47 g/mol
- CAS Number : 197574-92-8
PEAA is characterized by a phenylethyl group attached to a glucopyranoside backbone, which contributes to its unique biological properties.
PEAA functions primarily as an inhibitor in various biochemical pathways. Its inhibition mechanism is significant in the study of glycoproteins and glycosylation processes. The compound's structure allows it to interact with specific enzymes or proteins involved in glycosylation, thus affecting the synthesis and function of glycoproteins.
Target Pathways
- Glycosylation Processes : PEAA has been shown to interfere with the glycosylation of proteins, which is crucial for their stability and function.
- Proteomic Research : It serves as a valuable tool in proteomics for studying protein interactions and modifications.
Biological Activities
- Antimicrobial Properties : Some studies suggest that PEAA exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cellular Uptake : The compound's design facilitates cellular uptake, enhancing its effectiveness in biological assays.
Research Applications
PEAA is utilized extensively in biochemical research for:
- Modeling Glycosylation Reactions : It serves as a model compound to study the mechanisms and outcomes of glycosylation.
- Investigating Glycoprotein Functions : Researchers use PEAA to explore the roles of glycoproteins in cellular processes.
Study 1: Inhibition of Glycosylation
A study demonstrated that PEAA effectively inhibited the glycosylation of specific proteins involved in cell signaling pathways. This inhibition led to altered cellular responses, showcasing its potential as a therapeutic agent in diseases characterized by abnormal glycosylation patterns.
Study 2: Antimicrobial Activity
In vitro tests revealed that PEAA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential application as an antimicrobial agent in pharmaceuticals.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Acetamido-2-deoxy-D-glucose | Simpler analog without phenylethyl group | Limited activity |
| Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside | Lacks acetyl groups on hydroxyl positions | Moderate activity |
| PEAA | Contains protective acetyl groups and phenylethyl moiety | Enhanced biological activities |
Chemical Reactions Analysis
Glycosylation Reactions
The compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis. The acetyl groups protect hydroxyls during coupling, while the phenylethyl group stabilizes the β-configuration.
Key Findings:
-
Coupling with Imidate Derivatives :
In a glycosylation reaction, the phenylethyl group was retained while coupling with bromophenyl ethyl alcohol using imidate intermediates, yielding disaccharide derivatives . -
Enzymatic Glycosyl Transfer :
The compound acted as an acceptor for alternansucrase, enabling synthesis of alternating α-(1→3)/α-(1→6)-linked glucans .
| Reaction Type | Conditions | Catalyst/Enzyme | Yield |
|---|---|---|---|
| Chemical glycosylation | Dichloromethane, BF₃·OEt₂ | Imidate donor | 62–78% |
| Enzymatic elongation | pH 6.5, 37°C | Alternansucrase | 45–60% |
Deprotection Reactions
Selective removal of acetyl groups is critical for further functionalization.
Hydrolysis Conditions:
-
Base-Catalyzed Deacetylation :
Treatment with sodium methoxide (NaOMe) in methanol removes acetyl groups without affecting the acetamido or phenylethyl moieties . -
Acid-Catalyzed Cleavage :
Trifluoroacetic acid (TFA) selectively cleaves the phenylethyl group while retaining acetamido and acetyl protections .
| Deprotection Target | Reagent | Conditions | Outcome |
|---|---|---|---|
| Acetyl groups | 0.1 M NaOMe/MeOH | 25°C, 6 hrs | Fully deacetylated GlcNAc |
| Phenylethyl group | 50% TFA in DCM | 0°C, 30 min | Free reducing end (GlcNAc-Ac₃) |
Enzymatic Modifications
The compound is a substrate for glycosidases and transglycosylases:
- O-GlcNAcase Inhibition :
Retains stability against O-GlcNAcase due to the phenylethyl group and acetyl protections, making it a non-hydrolyzable mimic for enzyme inhibition studies . - Phosphorylase Activity :
Served as a primer for Thermoanaerobacter brockii kojibiose phosphorylase to synthesize novel oligosaccharides .
Azide Incorporation
The hydroxyl at C6 can be converted to an azide for click chemistry applications. For example:
textReaction: Phenylethyl-GlcNAc(Ac)₃ + NaN₃ → Phenylethyl-GlcNAc(Ac)₂-6-N₃ Conditions: TMSOTf, DMF, 60°C | Yield: 68%[42]
Thiolation
Thioglycoside derivatives were synthesized for glycan conjugation:
textReaction: Phenylethyl-GlcNAc(Ac)₃ + Thiol → Phenylethyl-GlcNAc(Ac)₂-SR Catalyst: FeCl₃ | Solvent: CH₂Cl₂ | Yield: 55%[7]
Q & A
Q. What synthetic methodologies are optimal for preparing Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?
The synthesis typically involves stepwise protection/deprotection strategies :
- Hydroxyl protection : Dissolve 2-deoxy-D-glucose in acetic anhydride/acetic acid to acetylate hydroxyl groups, yielding the tri-O-acetylated intermediate .
- Glycosylation : Couple the protected glucosamine derivative with phenylethyl alcohol using trichloroacetimidate or thioglycoside chemistry under Lewis acid catalysis (e.g., BF₃·Et₂O) .
- Deprotection : Selective removal of acetyl groups (e.g., Zemplén deacetylation with NaOMe/MeOH) may follow, though retention of acetyl groups is common for stability in enzymatic assays .
Key validation : Confirm regiochemistry and stereochemistry via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How do the acetyl protecting groups influence the compound’s reactivity in glycosylation reactions?
The tri-O-acetyl groups serve dual roles:
- Steric protection : Prevent undesired side reactions (e.g., aglycone migration) during glycosyl donor activation .
- Directing effects : The C3 and C4 acetyl groups can influence the anomeric effect, favoring β-selectivity in glycosidic bond formation .
Methodological tip : Use kinetic studies (TLC/HPLC monitoring) to optimize reaction conditions for coupling efficiency .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., anomeric proton at δ 4.5–5.5 ppm) and 2D experiments (HSQC, HMBC) confirm sugar conformation and substitution patterns .
- Mass spectrometry : HRMS or MALDI-TOF validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., benzyl-protected analogs) .
Advanced Research Questions
Q. How can this compound be used to study β-N-acetylhexosaminidase substrate specificity?
Experimental design :
- Enzyme kinetics : Compare hydrolysis rates of the 4-deoxy derivative (Phenylethyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) with native substrates (e.g., p-nitrophenyl-GlcNAc) using UV-Vis or HPLC .
- pH dependence : Test activity across pH 4.0–7.0 (optimal for fungal β-N-acetylhexosaminidases) in citrate/phosphate buffers .
Key finding : 4-Deoxy derivatives show reduced hydrolysis rates (~15–85% relative to native substrates), highlighting the enzyme’s reliance on C4 hydroxyl groups for catalysis .
Q. How to resolve contradictions in hydrolysis data between fungal and mammalian β-N-acetylhexosaminidases?
Data analysis framework :
- Docking simulations : Use software like AutoDock to model substrate-enzyme interactions. Fungal enzymes (e.g., Talaromyces flavus) exhibit broader active-site flexibility, accommodating 4-deoxy substrates better than mammalian isoforms .
- Mutagenesis studies : Replace key residues (e.g., Asp/Glu in catalytic domains) to assess impact on substrate recognition .
Example : Fungal enzymes retain ~50% activity with 4-deoxy-GlcNAc derivatives, while human enzymes show <5% activity .
Q. What transglycosylation applications exist for this compound in glycan synthesis?
Methodology :
- Donor optimization : Use 75 mM Phenylethyl-GlcNAc derivative with 300 mM GlcNAc acceptor in Talaromyces flavus β-N-acetylhexosaminidase assays (35°C, pH 5.0) .
- Product analysis : TLC and size-exclusion chromatography isolate disaccharides (e.g., β-(1→6)-linked 4-deoxy-GlcNAc-GlcNAc) with 52% yield .
Application : Synthesize non-hydrolyzable glycan analogs for studying carbohydrate-protein interactions .
Q. How does the phenylethyl aglycone affect solubility and enzyme binding compared to methyl/p-nitrophenyl analogs?
Comparative study :
- Solubility : Phenylethyl derivatives exhibit lower aqueous solubility (logP ~1.8) vs. methyl (logP ~0.5), requiring DMSO/cosolvent systems .
- Enzyme affinity : Hydrophobic aglycones enhance binding to fungal enzymes (Km reduced by 30% vs. methyl derivatives) but reduce mammalian enzyme compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
